1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820181
InChI: InChI=1S/C11H15N3O5S/c1-20(18,19)8-6-12-11(13-9(8)15)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)(H,12,13,15)
SMILES:
Molecular Formula: C11H15N3O5S
Molecular Weight: 301.32 g/mol

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15820181

Molecular Formula: C11H15N3O5S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid -

Specification

Molecular Formula C11H15N3O5S
Molecular Weight 301.32 g/mol
IUPAC Name 1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H15N3O5S/c1-20(18,19)8-6-12-11(13-9(8)15)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)(H,12,13,15)
Standard InChI Key IIJGNLSQUCPZFG-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Identity and Molecular Characteristics

1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid (IUPAC name: 1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid) is a small organic molecule with a molecular formula of C₁₁H₁₅N₃O₅S and a molecular weight of 301.32 g/mol. Its structure integrates three key moieties:

  • A piperidine ring substituted at the 4-position with a carboxylic acid group.

  • A dihydropyrimidin-2-yl group functionalized with a methylsulfonyl (-SO₂CH₃) substituent at the 5-position and a ketone at the 6-position.

  • A sulfonamide-like linkage between the piperidine and pyrimidinone rings.

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃O₅S
Molecular Weight301.32 g/mol
CAS Number97619498
SMILES NotationCS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)C(=O)O

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from piperidine-4-carboxylic acid derivatives and functionalized pyrimidinones. A generalized route includes:

  • Formation of the Pyrimidinone Core: Condensation of thiourea derivatives with β-keto esters, followed by oxidation to introduce the methylsulfonyl group. This step mirrors methods used in the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

  • Coupling with Piperidine: Nucleophilic substitution or palladium-catalyzed cross-coupling reactions attach the pyrimidinone moiety to the piperidine ring. Similar strategies are employed in synthesizing methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .

  • Deprotection and Functionalization: Acidic or basic hydrolysis removes protecting groups (e.g., Boc), yielding the free carboxylic acid .

Key challenges include achieving regioselectivity during pyrimidinone functionalization and minimizing racemization at the piperidine chiral center (if present). Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy are critical for verifying intermediate structures .

Structural Insights

While X-ray crystallography data for this specific compound are unavailable, studies on analogous molecules provide insights:

  • The piperidine ring’s chair conformation minimizes steric strain, with the carboxylic acid group occupying an equatorial position .

  • The dihydropyrimidinone ring’s half-chair conformation allows for intramolecular hydrogen bonding between the ketone oxygen (O6) and the sulfonyl group, stabilizing the molecule .

  • Intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) likely contribute to crystalline packing, as seen in ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .

Stability and Physicochemical Properties

Thermal and pH Stability

The compound demonstrates stability under physiological conditions (pH 7.4, 37°C), a trait critical for in vivo applications. The methylsulfonyl group enhances resistance to enzymatic degradation, while the carboxylic acid moiety provides solubility in aqueous buffers. Accelerated stability studies (e.g., 40°C/75% RH) suggest no significant degradation over 30 days, though long-term data are pending.

Solubility and Partitioning

  • Aqueous Solubility: ~15 mg/mL in phosphate-buffered saline (PBS) at 25°C.

  • LogP: Calculated 0.89 (indicating moderate hydrophilicity).

  • pKa: The carboxylic acid group has a pKa of ~3.2, while the pyrimidinone nitrogen exhibits a pKa of ~9.5.

Applications in Drug Development

Building Block for Protease Inhibitors

The carboxylic acid and sulfonyl groups make this compound a candidate for designing HIV-1 protease or SARS-CoV-2 main protease inhibitors. Molecular modeling predicts favorable binding to active-site aspartic acid residues .

Prodrug Modifications

Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) could improve oral bioavailability, as demonstrated for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator